Product packaging for N-(2-cyanoethyl)glycine(Cat. No.:CAS No. 3088-42-4)

N-(2-cyanoethyl)glycine

Cat. No.: B018384
CAS No.: 3088-42-4
M. Wt: 128.13 g/mol
InChI Key: KZUBZCHAWPDYQX-UHFFFAOYSA-N
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Description

Contextualization within Glycine (B1666218) Derivative Chemistry

Glycine, the fundamental building block of N-(2-Cyanoethyl)glycine, is the only proteinogenic amino acid that is not chiral. chemicalbook.comnih.gov Its derivatives are a broad class of compounds where one or both of the hydrogen atoms on the nitrogen atom, or the hydrogen atoms on the alpha-carbon, are replaced by other functional groups. acs.orgrsc.org These modifications can dramatically alter the molecule's physical and chemical properties, including its solubility, reactivity, and biological activity. acs.org

The synthesis of glycine derivatives is a significant area of research, with applications ranging from the development of pharmaceuticals to the creation of new materials. rsc.org Researchers are continually exploring new methods for synthesizing these derivatives, including green chemistry approaches that utilize water as a solvent to avoid toxic organic solvents. acs.org The introduction of different functional groups, such as the cyanoethyl group in this compound, allows for the fine-tuning of the molecule's properties for specific applications. acs.orgbeilstein-journals.org

Significance of the Cyanoethyl Moiety in Chemical Functionality

The cyanoethyl group (-CH2CH2CN) is a key feature of this compound that dictates its chemical behavior. This group is introduced through a process called cyanoethylation, which involves the addition of a nucleophile, such as the amine group of glycine, to acrylonitrile (B1666552). wikipedia.org The cyanoethyl group is particularly notable for its use as a protecting group in organic synthesis, especially in the automated synthesis of DNA and RNA oligonucleotides. wikipedia.orgfiveable.mewikipedia.orgatdbio.com

In this context, the cyanoethyl group temporarily blocks a reactive site on a molecule, preventing it from participating in a chemical reaction until the protection is removed. wikipedia.orgwikipedia.org The stability of the cyanoethyl group under certain conditions and its facile removal under mild basic conditions make it an ideal protecting group. wikipedia.orgrsc.org This controlled reactivity is crucial for the stepwise construction of complex molecules like oligonucleotides, ensuring high fidelity and efficiency in the synthesis process. fiveable.meatdbio.com The presence of the cyanoethyl group in this compound suggests its potential utility as a building block in similar controlled synthetic strategies.

Overview of Research Trajectories and Gaps for this compound

Current research involving this compound and related structures primarily focuses on its application in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the synthesis of other compounds. chembk.com The cyanoethyl group's role as a protecting group is a well-established research trajectory, particularly in the field of nucleic acid chemistry. fiveable.meatdbio.com

However, there appear to be significant gaps in the dedicated study of this compound itself. While its physical and chemical properties are documented, extensive research into its own potential applications seems limited. For example, there is a lack of in-depth studies on its biological activity or its potential as a precursor for novel polymers or materials. While research exists on polymers derived from related compounds like N-(2-vinyloxyethyl)-N-(2-cyanoethyl) amine, similar investigations for this compound are not as prevalent. uctm.edu Future research could explore the unique properties conferred by the combination of the glycine backbone and the cyanoethyl group, potentially uncovering new applications in materials science, medicinal chemistry, or as a molecular probe. Further investigation into its coordination chemistry with metal ions could also be a fruitful area of research.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H8N2O2 chembk.comfishersci.co.uk
Molecular Weight 128.13 g/mol fishersci.co.uk
Melting Point 188-193 °C (decomposes) chembk.comfishersci.co.uk
Appearance White to almost white powder or crystals chembk.comtcichemicals.com
Solubility Soluble in water chembk.comtcichemicals.com
CAS Number 3088-42-4 fishersci.co.uktcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B018384 N-(2-cyanoethyl)glycine CAS No. 3088-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanoethylamino)acetic acid
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InChI

InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZUBZCHAWPDYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184886
Record name N-(2-Cyanoethyl)glycine
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Molecular Weight

128.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3088-42-4
Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Synthetic Methodologies for N 2 Cyanoethyl Glycine and Its Analogues

Direct Cyanoethylation of Glycine (B1666218) and Glycine Esters

Direct cyanoethylation involves the reaction of a compound containing an active hydrogen, such as the amino group of glycine, with acrylonitrile (B1666552) to form a β-cyanoethyl derivative. asianpubs.org The reaction for glycine proceeds by the nucleophilic attack of the amino group on the electron-deficient β-carbon of acrylonitrile. asianpubs.org

The cyanoethylation of primary aliphatic amines like glycine can often proceed readily, sometimes even without a catalyst, to produce high yields of the corresponding aminopropionitrile. asianpubs.org A common method involves reacting the sodium salt of glycine with acrylonitrile. prepchem.com For instance, N,N-bis(2-cyanoethyl)glycine can be prepared by reacting two molar equivalents of acrylonitrile with one molar equivalent of sodium glycinate. prepchem.com The basicity of the amine is a major factor in determining the optimal conditions. asianpubs.org For less reactive or sterically hindered amines, more stringent conditions or specific catalysts may be required. asianpubs.org Industrial synthesis may employ continuous flow reactors to optimize reaction conditions for high yield and purity.

Table 1: Typical Reaction Conditions for Direct Cyanoethylation of Glycine

Parameter Condition Source
Reactants Glycine (often as its sodium salt) and Acrylonitrile prepchem.com
Stoichiometry 1 mol of glycine to 1 mol (for mono-substitution) or 2 mols (for di-substitution) of acrylonitrile asianpubs.orgprepchem.com
Catalyst Often base-catalyzed (e.g., using the sodium salt of glycine directly) or may proceed without a catalyst asianpubs.orgprepchem.com
Solvent Typically an aqueous medium or aprotic solvent asianpubs.org

| Post-Reaction | Neutralization of the salt to yield the final product | prepchem.com |

Both basic and acidic catalysts can be employed for cyanoethylation reactions, with the choice depending on the substrate's properties. asianpubs.org

Base Catalysis : This is the most common approach for amines and alcohols. asianpubs.org Strong bases, such as quaternary ammonium (B1175870) hydroxides (e.g., Amberlite IRA-400), are effective as they generate a high concentration of the nucleophilic anion, which attacks the acrylonitrile. asianpubs.org For glycine, using its basic sodium salt serves this purpose directly. prepchem.com

Acid Catalysis : Acid catalysts, such as acetic acid, can be used, particularly for amines with electron-donating substituents. asianpubs.orggoogle.com The acid likely operates by activating the cyano group of acrylonitrile, promoting the development of a positive charge on the β-carbon atom and making it more susceptible to nucleophilic attack. asianpubs.org

Metal-Based Catalysts : For amines that are sterically hindered or have been deactivated by electron-withdrawing groups, copper salts like cuprous chloride or cupric acetate (B1210297) can be effective catalysts, often used in conjunction with an acid like acetic acid. asianpubs.org The efficiency of copper acetate may be linked to its solubility in the reaction mixture and the ability of both the amino group and the nitrile to form complexes with copper ions. asianpubs.org

The cyanoethylation of glycine is highly regioselective. The reaction occurs exclusively at the nitrogen atom of the amino group, which is a stronger nucleophile than the oxygen atoms of the carboxylate group under typical reaction conditions.

A key consideration is the degree of cyanoethylation. Depending on the stoichiometry of the reactants, either mono-cyanoethylation to yield N-(2-Cyanoethyl)glycine or di-cyanoethylation to yield N,N-bis(2-cyanoethyl)glycine can be achieved. asianpubs.orgprepchem.com If more than one cyanoethyl group is attached, it is referred to as multiple cyanoethylation. asianpubs.org

Since glycine is an achiral molecule, stereoselectivity at its α-carbon is not a factor in the initial cyanoethylation reaction.

Synthesis of this compound Derivatives

Once synthesized, this compound can serve as a building block for more complex molecules through functionalization at its remaining reactive sites. pharmaffiliates.com

The carboxylic acid group of this compound is a prime site for derivatization, allowing for the formation of esters and amides. These derivatives are particularly useful in fields like peptide chemistry. publish.csiro.au

Esterification: The carboxylic acid can be converted to various esters, such as lower alkyl esters. google.com Commercially available examples include this compound Ethyl Ester Hydrochloride. clearsynth.com These esters can be used as intermediates in further synthetic steps. google.com For peptide synthesis applications, the nitrogen is often first protected (for example, with a benzyloxycarbonyl 'Z' group) before esterification. publish.csiro.au

Amidation: Amidation of the carboxylic acid group is a key reaction, most notably in the formation of peptide bonds. publish.csiro.au this compound, with its amino group suitably protected, can be coupled with other amino acids or amino acid esters to form dipeptides and larger peptide chains. publish.csiro.au

Several methods can be employed for this coupling:

Active Ester Method : The carboxylic acid of N-protected this compound can be converted into an active ester, such as a p-nitrophenyl (ONp) ester. These active esters react smoothly with amino acid esters to form protected peptides in high yields. publish.csiro.au

Carbodiimide (B86325) Coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly couple the carboxylic acid with an amine, although this can sometimes lead to side products like N-acylurea. publish.csiro.au

A study on the use of these derivatives in peptide synthesis reported the successful creation of various protected dipeptides, demonstrating the viability of this compound as a component in peptide chains. publish.csiro.au

Table 2: Examples of Protected Dipeptides Synthesized from this compound

Compound Description Synthesis Note Source
Z-(C₂H₄CN)Gly-Gly-OTMB A protected dipeptide formed by coupling N-benzyloxycarbonyl-N-(2-cyanoethyl)glycine with a glycine trimethylbenzyl ester. Synthesized via both active ester and carbodiimide methods. publish.csiro.au
NPS-(C₂H₄CN)Gly-Gly-OTMB A protected dipeptide using the o-nitrophenylsulfenyl (NPS) protecting group. Carbodiimide coupling resulted in substantial N-acylurea formation. publish.csiro.au
Z-(C₂H₄CN)Gly-ONp An active ester of N-protected this compound. Used as a coupling component to react with other amino acid esters. publish.csiro.au

| NPS-(C₂H₄CN)Gly-Gly-Gly-OTMB | A protected tripeptide. | Synthesized by reacting an activated dipeptide (NPS-(C₂H₄CN)Gly-Gly-ONp) with a glycine ester. | publish.csiro.au |

Functionalization at the Carboxylic Acid Moiety

Prodrug Design Strategies

The design of prodrugs is a critical strategy in medicinal chemistry to overcome pharmaceutical and pharmacokinetic barriers, such as poor membrane permeability or rapid metabolism. The temporary masking of a drug's functional groups can significantly improve its clinical utility. nih.gov For amine-containing drugs, which are often ionized at physiological pH, this approach is particularly valuable for enhancing penetration of biological membranes like the blood-brain barrier. nih.gov

The N-(2-cyanoethyl) moiety has been investigated as a bioreversible masking group for primary and secondary amines in prodrug design. nih.gov For instance, N-(2-cyanoethyl)-2-phenylethylamine has been studied as a prodrug that leads to sustained elevation of the parent drug, 2-phenylethylamine, in the brain. nih.gov This strategy leverages metabolic processes to cleave the cyanoethyl group and release the active pharmaceutical ingredient at the target site. Furthermore, linkers such as 2-cyanoethyl phosphoramidites are employed in the synthesis of complex bioconjugates, which can be designed as prodrugs that release an active component under specific biological conditions. niscpr.res.in This approach combines therapeutic agents with targeting moieties to create effective, site-specific drug delivery systems. niscpr.res.in

Modifications at the Amino Group

The secondary amine in this compound is a nucleophilic center that can readily undergo various chemical transformations, including alkylation and acylation. These modifications are fundamental for building more complex molecules and for implementing protecting group strategies essential in multi-step synthesis.

Alkylation and Acylation Reactions

The nitrogen atom of this compound can be further alkylated. A notable example is the synthesis of N,N-bis(2-cyanoethyl)glycine, which can be prepared by reacting glycine with two molar equivalents of acrylonitrile. prepchem.com This reaction, known as cyanoethylation, adds a second 2-cyanoethyl group to the nitrogen atom. prepchem.com

Acylation reactions involve the addition of an acyl group to the amine, forming an amide. This is a common transformation for amines and can be achieved using various acylating agents, such as acyl chlorides or anhydrides. nih.gov These reactions modify the electronic and steric properties of the molecule, serving as a basis for creating a diverse library of derivatives.

Reaction TypeReagent/ConditionsProduct
Alkylation Acrylonitrile (excess)N,N-bis(2-cyanoethyl)glycine prepchem.com
Acylation Acyl Halide or AnhydrideN-Acyl-N-(2-cyanoethyl)glycine
N-Protection Strategies (e.g., N-Boc-N-(2-cyanoethyl)glycine)

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org This process, known as protection, is crucial in fields like peptide synthesis. pragmetis.com The secondary amine of this compound can be protected using various protecting groups, with the tert-butoxycarbonyl (Boc) group being a common choice. wikipedia.org

The resulting compound, N-Boc-N-(2-cyanoethyl)glycine, is stable under many reaction conditions but the Boc group can be readily removed under acidic conditions. rsc.org This strategy is employed in the synthesis of complex molecules like Peptide Nucleic Acids (PNAs), where the N-(2-aminoethyl)glycine backbone is a key structural feature. rsc.org The protected form allows for controlled, sequential additions of other synthetic units. rsc.org Derivatives such as N-Boc-N-(2-cyanoethyl)glycine methyl ester are also synthesized as intermediates for these applications. sigmaaldrich.com

Derivatization of the Cyano Group

The cyano (nitrile) group of this compound is a versatile functional handle that can be transformed into other important chemical moieties, primarily carboxylic acids through hydrolysis or primary amines via reduction.

Reduction to Amines

The cyano group is readily reduced to a primary amine. smolecule.com This transformation can be achieved using various reducing agents. Common laboratory methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. smolecule.com For instance, hydrogenation over a Raney nickel catalyst is an effective method for reducing nitriles to amines. The reduction of this compound would yield N-(3-aminopropyl)glycine, a diamino acid derivative with distinct chemical properties and potential for further functionalization at the newly formed primary amine.

Starting MaterialReaction TypeReagent/ConditionsProduct
This compound Hydrolysis H₃O⁺ or OH⁻, heatN-(2-Carboxyethyl)glycine oup.com
This compound Reduction LiAlH₄ or H₂/Catalyst (e.g., Raney Ni)N-(3-aminopropyl)glycine smolecule.com
Cycloaddition Reactions (e.g., Tetrazole formation from cyanoethyl)

The cyanoethyl group of this compound provides a functional handle for various chemical transformations, including cycloaddition reactions. A prominent example is the [3+2] cycloaddition reaction between the nitrile functionality and an azide (B81097) to form a tetrazole ring. This reaction is a well-established method for synthesizing 5-substituted 1H-tetrazoles. nih.govscielo.org.za The tetrazole moiety is considered a bioisostere of the carboxylic acid group, making this transformation valuable in medicinal chemistry for modifying peptide and small molecule properties. acs.org

The general mechanism involves the reaction of an organic nitrile with an azide source, such as sodium azide or trimethylsilyl (B98337) azide, often facilitated by a Lewis acid catalyst. nih.govscielo.org.za For this compound, this would result in the conversion of the linear cyanoethyl side chain into a heterocyclic tetrazole-ethyl side chain.

Reaction Scheme: General [3+2] Cycloaddition for Tetrazole Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product
Organic Nitrile (R-C≡N) Azide (e.g., NaN₃) Lewis Acid (e.g., ZnBr₂, TiCl₄·SiO₂) / Heat 5-substituted-1H-tetrazole

This table illustrates the general components of the [3+2] cycloaddition reaction used to form tetrazoles from nitriles.

Research has demonstrated that various nitriles, including aromatic, heterocyclic, and aliphatic ones, can undergo this transformation. nih.govscielo.org.za The reaction conditions can be optimized, for instance, by using catalysts like nano-TiCl₄·SiO₂, which can promote the reaction efficiently. scielo.org.za While direct studies detailing this specific cycloaddition on this compound are not prevalent, the established reactivity of the nitrile group strongly supports its feasibility. This approach allows for the incorporation of a tetrazole moiety into glycine-based structures, potentially altering their biological activity and physicochemical properties. acs.orgscholaris.ca The reaction is versatile, with studies showing successful synthesis for a broad scope of substrates. nih.gov

Solid-Phase Synthesis Approaches for this compound-containing Peptides

Solid-phase peptide synthesis (SPPS) is the cornerstone method for assembling peptides, and it has been adapted for the inclusion of modified amino acids like this compound and its analogues. nih.gov The cyanoethyl group is notably utilized as a base-labile protecting group for the carboxylic acid function of the N-(2-aminoethyl)glycine (AEG) backbone, a key component in the synthesis of peptide nucleic acids (PNAs). researchgate.net PNAs are synthetic DNA mimics with a peptide-like backbone.

In this context, the synthesis of PNA monomers on a solid support involves the use of N-(2-aminoethyl)glycine where the carboxylic acid is protected as a 2-cyanoethyl ester. researchgate.net This protecting group is stable to the conditions required for peptide chain elongation but can be selectively removed using a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to allow for further monomer coupling. researchgate.net

Composite molecules, such as 2-5A-PNA adducts, have also been synthesized using solid-phase techniques. These syntheses can involve the sequential elongation of a PNA domain using protected N-(2-aminoethyl)glycine derivatives, followed by coupling to other moieties.

Key Steps in Solid-Phase Synthesis Involving Cyanoethyl Groups:

StepDescriptionReagents/Conditions
Anchoring The initial amino acid or PNA monomer is attached to a solid support (resin).e.g., Wang resin, Fmoc-protected amino acid
Deprotection The N-terminal protecting group (e.g., Fmoc) is removed to allow for the next coupling step.Piperidine in DMF
Coupling The next protected amino acid or PNA monomer is coupled to the free amine.Coupling agents (e.g., DIP, HOOBt), base
Capping Any unreacted amines are acetylated to prevent the formation of deletion sequences.Acetic anhydride
Side-Chain Deprotection Removal of protecting groups from amino acid side chains.Specific to the protecting group used.
Cleavage from Resin The completed peptide or PNA is cleaved from the solid support.Strong acid (e.g., TFA)
This table outlines the general cycle of solid-phase peptide synthesis, adaptable for monomers containing the this compound scaffold.

The incorporation of N-alkylated amino acids into peptides on a solid phase is a known strategy to modulate peptide structure and solubility. nih.gov The use of this compound or its derivatives in SPPS allows for the creation of peptides with unique backbones or side-chain functionalities, expanding the chemical space accessible for peptide-based research and therapeutics. scholaris.caresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.insnu.ac.kr These principles can be applied to the synthesis of this compound to improve its environmental footprint. The typical synthesis involves the reaction of glycine with acrylonitrile. smolecule.com

Application of Green Chemistry Principles:

Green Chemistry PrincipleApplication to this compound Synthesis
Safer Solvents and Auxiliaries The reaction could be conducted in water, a benign solvent, instead of organic solvents. Research on the synthesis of other N-substituted glycine derivatives has shown success using water as the reaction medium. nih.gov This minimizes solvent waste and associated hazards.
Design for Energy Efficiency Synthetic methods should be designed to be conducted at ambient temperature and pressure to minimize energy requirements. mlsu.ac.in Optimizing the reaction to proceed efficiently without excessive heating or cooling would align with this principle.
Atom Economy The reaction of glycine with acrylonitrile is an addition reaction, which inherently has a high atom economy as all atoms from the reactants are incorporated into the final product. Maximizing the yield ensures that this theoretical high atom economy is realized in practice. snu.ac.kr
Use of Renewable Feedstocks Glycine can be produced from renewable resources. chembk.com Utilizing bio-based glycine and developing routes to acrylonitrile from renewable feedstocks would enhance the greenness of the overall process.
Catalysis Employing catalytic reagents is superior to using stoichiometric ones. mlsu.ac.in While the base-catalyzed reaction of glycine and acrylonitrile is common, exploring more efficient and recyclable catalysts could further improve the process. smolecule.com
Reduce Derivatives Unnecessary derivatization, such as the use of protecting groups, should be avoided if possible. mlsu.ac.in A direct synthesis that does not require protection and deprotection steps for the glycine functional groups is preferable.
This table highlights how key green chemistry principles can be applied to the synthesis of this compound.

By consciously applying these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly. This involves a holistic assessment of the entire process, from starting materials to final product purification. snu.ac.kr

Reactivity and Reaction Mechanisms of N 2 Cyanoethyl Glycine

Nucleophilic Reactions of the Amino and Carboxylate Groups

The amino and carboxylate groups of N-(2-Cyanoethyl)glycine exhibit typical nucleophilic characteristics inherent to amino acids.

The secondary amine is nucleophilic and can undergo reactions such as N-acylation and N-alkylation. N-acylation involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is fundamental in peptide synthesis and is often used to introduce protecting groups. For instance, derivatives like N-(tert-butoxycarbonyl)-N-(2-cyanoethyl)glycinate have been synthesized, indicating the amino group can be protected with a Boc group, a common procedure in organic synthesis. researchgate.netd-nb.infoepa.gov The reaction of amino acid esters with acyl-CoA molecules, catalyzed by enzymes like glycine (B1666218) N-acyltransferase, is a biological equivalent of this process. nih.gov

The carboxylate group, or the carboxylic acid, can act as a nucleophile in its deprotonated form. Its most common reaction is esterification, where it reacts with an alcohol under acidic conditions to form an ester. The synthesis of various alkyl esters of this compound, such as the methyl and ethyl esters, demonstrates this reactivity. researchgate.netepa.govgoogle.comangenechemical.com These esterification processes are typically reversible and are driven to completion by removing the water formed during the reaction. google.com

Both the amino and carboxylate functionalities can also coordinate with metal ions, acting as ligands. For example, this compound has been shown to form coordination polymers with silver ions, binding through both the carboxylate group and the nitrile nitrogen. medchemexpress.com

Reactions Involving the Cyano Group

The cyano group is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions, significantly expanding the synthetic utility of this compound.

The nitrile functionality of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. google.comacs.orgresearchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the acidic conditions yields the corresponding carboxylic acid, resulting in the conversion of the N-(2-cyanoethyl) group to an N-(2-carboxyethyl) group. google.combeilstein-journals.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. google.com Similar to the acid-catalyzed pathway, this amide can be further hydrolyzed to a carboxylate salt upon continued reaction, which upon acidic workup gives the carboxylic acid. beilstein-journals.org

The cyano group can be reduced to a primary amine (-(CH₂)₂-NH₂). This transformation is typically achieved through two main pathways:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. astrochem.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction and subsequent workup to yield the amine.

These reduction reactions convert this compound into a diamino acid derivative, a useful building block for more complex molecules.

A notable reaction of the cyano group in this compound is its participation in [2+3] cycloaddition reactions with azides. This reaction, typically performed under hydrothermal conditions, converts the nitrile and azide (B81097) into a highly stable, nitrogen-rich five-membered tetrazole ring. researchgate.net

Specifically, the reaction of this compound with sodium azide (NaN₃) in the presence of various metal salts (e.g., ZnCl₂, CdCl₂, CuCl₂) at elevated temperatures (e.g., 140 °C) leads to the in situ generation of the tetrazolyl amino acid ligand, N-[2-(1H-tetrazol-5-yl)ethyl]glycine. google.com This newly formed ligand then coordinates with the metal ions to create energetic coordination polymers with diverse structural topologies, including 1D chains, 2D sheets, and 3D networks. medchemexpress.com

Table 1: Conditions and Products of [2+3] Cycloaddition of this compound with NaN₃
Metal SaltReaction TemperatureResulting LigandFinal Product StructureReference
ZnCl₂140 °CN-[2-(1H-tetrazol-5-yl)ethyl]glycine (tzeg)3D network polymer: [Zn(tzeg)]n google.com
CdCl₂140 °CN-[2-(1H-tetrazol-5-yl)ethyl]glycine (tzeg)2D network polymer: [Cd(tzeg)(H₂O)]n google.com
CuCl₂140 °CN-[2-(1H-tetrazol-5-yl)ethyl]glycine (tzeg)2D network polymer: [Cu(tzeg)(H₂O)]n google.com

Mechanisms of Adduct Formation (e.g., N-(2-Cyanoethyl)valine in hemoglobin)

The formation of N-(2-cyanoethyl) adducts on proteins is a significant biomarker for exposure to acrylonitrile (B1666552). A prominent example is the formation of N-(2-Cyanoethyl)valine (CEV) at the N-terminal position of hemoglobin. This reaction does not use this compound as a precursor but serves as a key example of how the N-(2-cyanoethyl)amino acid structure is formed in a biological context.

The mechanism is a Michael addition (or conjugate addition). Acrylonitrile (CH₂=CH-CN), an electrophilic alkene, reacts with the nucleophilic N-terminal amino group of a valine residue in the hemoglobin protein. The amino group attacks the β-carbon of the acrylonitrile double bond, and the resulting carbanion is stabilized by resonance with the cyano group before being protonated, leading to the formation of a stable covalent bond and the N-(2-Cyanoethyl)valine adduct.

Thermal and Photochemical Reactivity Studies

Thermal Reactivity: this compound is a stable solid at room temperature. However, upon heating, it undergoes thermal decomposition. Safety data sheets indicate that thermal decomposition can produce hazardous and irritating gases, including oxides of carbon and nitrogen. fishersci.seaksci.comthermofisher.com Studies on the parent compound, glycine, show that it decomposes at around 250°C, primarily releasing water and ammonia (B1221849) as volatile products, forming peptide-like residues. d-nb.info By analogy, this compound is expected to follow complex decomposition pathways involving decarboxylation, deamination, and reactions of the cyanoethyl group. The use of this compound in hydrothermal synthesis at temperatures up to 140°C demonstrates its relative stability in aqueous solution under these conditions. google.comresearchgate.net

Photochemical Reactivity: Specific photochemical studies on this compound are not widely available in the literature. However, the photochemical behavior of its constituent functional groups—amino acids and aliphatic nitriles—provides insight into its potential reactivity.

Amino acids can undergo photolysis when exposed to UV radiation. For example, the sunlight photolysis of glutamate (B1630785) and aspartate in aqueous solutions leads to oxidative decarboxylation. nih.gov The UV photolysis of amino acids in various states (solid, aqueous, interstellar ice analogues) can lead to decarboxylation, deamination, and the formation of various smaller molecules and radicals. researchgate.netastrochem.orgnih.gov

Aliphatic nitriles are generally more photochemically stable than aromatic nitriles. However, they can participate in photochemical reactions, such as C-H alkylation, when a suitable photosensitizer is present. rsc.orgacs.org Therefore, it is plausible that UV irradiation of this compound could induce decarboxylation from the glycine moiety or other radical-based transformations, but dedicated studies are required for confirmation.

Applications of N 2 Cyanoethyl Glycine in Organic Synthesis

N-(2-Cyanoethyl)glycine as a Building Block

The unique chemical architecture of this compound makes it a desirable starting material for constructing more complex molecular structures. Its utility spans from the intricate world of peptide chemistry to the highly ordered structures of metal-organic frameworks.

In Peptide Chemistry and Glycopeptide Synthesis

While not a proteinogenic amino acid, this compound and its derivatives are instrumental in the synthesis of modified peptides and glycopeptides. The compound itself is classified as an N-protected amino acid derivative, suitable for use in peptide synthesis. tcichemicals.comtcichemicals.com Its primary contribution in this field is often through its derivative, N-(2-aminoethyl)glycine (AEG), which forms the backbone of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA with significant potential in diagnostics and therapeutics. google.com

Furthermore, derivatives such as Fmoc-N-(2-Boc-aminoethyl)glycine are crucial building blocks in solid-phase peptide synthesis (SPPS). chemimpex.com These protected forms allow for the controlled and sequential addition of the AEG unit into a growing peptide chain, enabling the creation of complex peptide-based structures. chemimpex.com Research has also demonstrated the synthesis of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine as building blocks for creating combinatorial glycopeptide libraries, indicating the utility of the core structure in developing diverse sets of bioactive molecules.

In the Synthesis of Heterocyclic Compounds

This compound serves as a precursor for various heterocyclic compounds. A notable application is in the in situ synthesis of tetrazole-containing ligands. Through a [2+3] cycloaddition reaction between the nitrile group of this compound and an azide (B81097) (like sodium azide), a tetrazole ring is formed. This reaction yields N-[2-(1H-tetrazol-5-yl)ethyl]glycine (H2tzeg), a nitrogen-rich ligand. researchgate.netat.ua This transformation is often carried out under hydrothermal conditions in the presence of metal salts to directly form coordination polymers. researchgate.netresearchgate.net

Additionally, derivatives of this compound have been utilized in the synthesis of mesoionic heterocyclic compounds known as sydnones. For instance, 4,4'-methylene bis[3-(2-cyanoethyl)sydnone] can be synthesized from a diastereomeric mixture of α,α'-di-(N-2-cyanoethyl-N-nitrosoamino)glutaric acid. neliti.com The hydrolysis of a related cyclic anhydride, N-2-cyanoethyl-N-nitroso-L-glutamic anhydride, also leads to the formation of a 3-(2-cyanoethyl)-substituted sydnone. neliti.com Another example includes the reaction of a pyridazinone derivative with acrylonitrile (B1666552), a reagent closely related to the cyanoethyl moiety, to form a 4-benzylamino-2-cyanoethyl-substituted pyridazinone. znaturforsch.com

In the Construction of Metal-Organic Frameworks (MOFs)

The ability of this compound to generate tetrazole-based ligands in situ makes it a significant component in the synthesis of Metal-Organic Frameworks (MOFs), particularly energetic MOFs. researchgate.net The resulting ligand, N-[2-(1H-tetrazol-5-yl)ethyl]glycine (tzeg), possesses multiple coordination sites (the carboxylate group and the nitrogen atoms of the tetrazole ring) that can bind to metal ions. researchgate.netehu.es

This process has been used to create a variety of MOFs with different metal centers, such as Zinc (Zn), Cadmium (Cd), and Copper (Cu). researchgate.net For example, the hydrothermal reaction of this compound with zinc chloride and sodium azide produces a 3D energetic coordination polymer, [Zn(tzeg)]n. researchgate.net The resulting MOFs can exhibit complex architectures, including chiral helical channels, and are often studied for their energetic properties due to the high nitrogen content of the tetrazole ring. researchgate.netat.ua

MOF PrecursorMetal SaltIn Situ Generated LigandResulting MOF StructureReference
This compoundZnCl2, Cd salt, Cu saltN-[2-(1H-tetrazol-5-yl)ethyl]glycine (tzeg)[Zn(tzeg)]n, [Cd(tzeg)(H2O)]n, [Cu(tzeg)(H2O)]n researchgate.net
N-(cyanoethyl)-L/D-valineZn salt2-(1H-tetrazol-5-yl)ethyl)-L/D-valine[ZnL2]n (3D MOF) ehu.es
N-[2-(1H-tetrazol-5-yl)ethyl]tryptophanZn saltN/A[Zn(tzet)]n (2D homochiral framework) at.ua
N-[2-(1H-tetrazol-5-yl)ethyl]prolineZn saltN/A[Zn(tzep)(H2O)2]·H2O (Supramolecular 2D architecture) at.ua

Chiral Pool Applications

While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral molecules. Chiral derivatives can be created by starting with chiral amino acids. For instance, N-(cyanoethyl)-L-valine and N-(cyanoethyl)-D-valine have been used to synthesize chiral ligands for the construction of homochiral three-dimensional MOFs. ehu.es Similarly, chiral N-[2-(1H-tetrazol-5-yl)ethyl]proline and N-[2-(1H-tetrazol-5-yl)ethyl]tryptophan have been employed to create chiral coordination compounds. at.ua The chirality of the starting amino acid is transferred to the final ligand and subsequently to the supramolecular structure of the coordination polymer. ehu.esat.ua

Role in Combinatorial Chemistry and Library Synthesis

This compound plays a role in combinatorial chemistry, primarily through its derivatives which are amenable to the high-throughput synthesis of compound libraries. ijpsonline.comslideshare.net The cyanoethyl group can function as a protecting group in certain synthetic strategies. For example, 2-cyanoethyl protection is used in nucleotide and peptide synthesis and can be removed under specific, mild conditions. google.comresearchgate.netvt.edu

The most significant application in this area is through building blocks like Fmoc-N-(2-Boc-aminoethyl)glycine, which are designed for solid-phase synthesis. chemimpex.com This allows for the parallel synthesis of large libraries of peptide nucleic acids (PNAs) or other peptide-based molecules. The ability to generate large, diverse libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands of compounds for biological activity. jetir.org Research into malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine further underscores its utility in generating combinatorial glycopeptide libraries for biological screening.

Precursor for N-(2-Aminoethyl)glycine (AEG) and related structures

One of the most critical applications of this compound is its role as a direct precursor to N-(2-Aminoethyl)glycine (AEG). AEG is the monomeric unit that forms the backbone of peptide nucleic acids (PNAs). google.com PNAs are synthetic polymers that mimic DNA and RNA, capable of binding to complementary nucleic acid sequences with high affinity and specificity. chemspider.com This property makes them powerful tools for regulating gene expression and as potential therapeutic agents. google.com

The conversion of this compound to AEG is typically achieved through the reduction of the cyano group to a primary amine. This transformation provides a straightforward route to the AEG backbone structure, which can then be functionalized with nucleobases (Adenine, Guanine, Cytosine, Thymine) to create PNA monomers for solid-phase synthesis. google.com

Precursor CompoundTarget Compound / StructureKey TransformationSignificanceReference
This compoundN-(2-Aminoethyl)glycine (AEG)Reduction of the nitrile group to a primary amineProvides the monomer for the backbone of Peptide Nucleic Acids (PNAs) google.com
This compoundN-[2-(1H-tetrazol-5-yl)ethyl]glycine[2+3] Cycloaddition with azideForms a versatile ligand for Metal-Organic Frameworks researchgate.net

Computational Chemistry and Molecular Modeling of N 2 Cyanoethyl Glycine

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable, low-energy structures (conformers) and the energy barriers that separate them. Theoretical studies can map the potential energy surface as a function of these key dihedral angles. The global minimum on this energy landscape represents the most stable conformation of the isolated molecule. This preferred structure is typically governed by a balance of minimizing steric hindrance and maximizing favorable intramolecular interactions, such as potential weak hydrogen bonds between the carboxylic acid proton and the cyano nitrogen or the secondary amine.

The relative energies of different conformers determine their population at a given temperature. Even small energy differences can significantly impact which shapes the molecule predominantly adopts, thereby influencing its interaction with other molecules. chemrxiv.org

Table 1: Hypothetical Low-Energy Conformers of N-(2-Cyanoethyl)glycine This table presents a hypothetical set of results from a conformational search, illustrating how different rotational angles lead to conformers with varying relative stabilities.

Conformer IDDihedral Angle τ1 (O=C-Cα-N) (°)Dihedral Angle τ2 (Cα-N-C_ethyl) (°)Dihedral Angle τ3 (N-C_ethyl-C_cyano) (°)Relative Energy (kcal/mol)
CEG-1178.5175.2179.10.00
CEG-265.3176.8178.51.25
CEG-3179.168.1-177.42.10
CEG-4-62.770.365.93.50

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the molecule's electronic properties and are instrumental in predicting its spectroscopic behavior.

The electronic structure of this compound is characterized by a significant polarization of charge due to the presence of several electronegative atoms (oxygen and nitrogen). The carboxylic acid group and the nitrile group (C≡N) are both strongly electron-withdrawing.

Calculations of the electrostatic potential surface would reveal a high electron density around the oxygen atoms of the carboxylate group and the nitrogen of the nitrile group, making these sites potential hydrogen bond acceptors. Conversely, the proton of the carboxylic acid and the N-H proton of the secondary amine are electron-deficient, acting as hydrogen bond donors. This charge distribution is fundamental to its ability to interact with metal ions and form hydrogen bonds in biological systems. rsc.org Analysis of the molecular orbitals (e.g., HOMO and LUMO) can further elucidate the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack.

Quantum chemical calculations are highly effective at predicting vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net These predictions are invaluable for interpreting experimental data and confirming the molecule's structure.

IR and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of this compound. researchgate.net Key predicted vibrational modes would include the characteristic C≡N stretching frequency, the C=O stretch of the carboxylic acid, the O-H and N-H stretching frequencies, and various CH₂ bending and rocking modes. Comparing calculated spectra with experimental ones can confirm the presence of specific functional groups and provide insights into the molecule's conformation and hydrogen bonding environment. whiterose.ac.uk

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. These calculations help in the assignment of complex experimental NMR spectra. The predicted shifts are sensitive to the local electronic environment and the three-dimensional structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound This table provides representative, theoretically predicted spectroscopic values based on quantum chemical calculations.

Property Predicted Value Assignment
IR Frequency ~2250 cm⁻¹C≡N stretch
~1730 cm⁻¹C=O stretch (Carboxylic Acid)
~3350 cm⁻¹N-H stretch (Amine)
~3000 cm⁻¹ (broad)O-H stretch (Carboxylic Acid)
¹H NMR Shift ~10-12 ppm-COOH
~3.5 ppm-CH₂- (adjacent to COOH)
~3.0 ppm-CH₂- (adjacent to NH)
~2.8 ppm-CH₂- (adjacent to CN)
¹³C NMR Shift ~175 ppm-COOH
~118 ppm-C≡N
~50 ppm-CH₂- (adjacent to COOH)
~45 ppm-CH₂- (adjacent to NH)
~15 ppm-CH₂- (adjacent to CN)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior and interactions. whiterose.ac.uk These simulations are crucial for understanding how the molecule behaves in a more complex, realistic environment, such as in solution or in the presence of a biological macromolecule.

The conformation of this compound is expected to be highly dependent on its solvent environment. MD simulations can explicitly model the interactions between the solute and solvent molecules. In polar protic solvents like water, the molecule's polar groups (carboxyl, amine, nitrile) will form strong hydrogen bonds with the solvent. This solvation can stabilize conformations that are different from the gas-phase minimum energy structure. For instance, conformations that expose the polar groups to the solvent may become more favorable. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might be preferred to shield the polar groups from the unfavorable environment. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity. researchgate.net

As a derivative of the amino acid glycine (B1666218), this compound has the potential to interact with biological macromolecules like enzymes or receptors. medchemexpress.com Molecular docking, a computational technique often used as a precursor to MD simulations, can predict the preferred binding orientation of the molecule within a protein's active site.

Subsequent MD simulations can then be used to explore the stability of this binding pose and the dynamics of the protein-ligand complex. nih.gov These simulations can quantify the key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. For example, the carboxylate group could form salt bridges with positively charged amino acid residues (like arginine or lysine), while the N-H group and cyano nitrogen could act as hydrogen bond donors and acceptors, respectively. Understanding these interactions at a molecular level is critical for structure-based drug design and for explaining the molecule's biological function.

Table 3: Hypothetical Interaction Analysis from a Molecular Dynamics Simulation of this compound in a Protein Binding Site This table illustrates the type of data obtainable from MD simulations, showing the primary interactions stabilizing the molecule within a hypothetical enzyme active site.

Interacting Group on LigandInteracting Residue on ProteinType of InteractionAverage Distance (Å)
Carboxylate (-COO⁻)Arginine (Arg)Salt Bridge / H-Bond2.8
Amine (-NH-)Aspartate (Asp)Hydrogen Bond3.1
Cyano (-C≡N)Serine (Ser)Hydrogen Bond3.3
Ethyl BackboneLeucine (Leu)van der Waals3.9

Docking and Ligand-Protein Interaction Studies

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. jscimedcentral.com This method is crucial in drug discovery and molecular biology for understanding the basis of ligand-protein interactions. jscimedcentral.com Although specific docking studies featuring this compound are not readily found in published research, it is possible to outline the methodology and potential applications for this compound.

A typical molecular docking workflow for this compound would involve several steps. Initially, the three-dimensional structures of both this compound (the ligand) and the selected protein target are prepared. The protein structure is often obtained from crystallographic data, while the ligand's structure can be generated and optimized using computational chemistry software. The process involves exploring a vast number of possible conformations and orientations of the ligand within the protein's binding site. Sophisticated scoring functions are then used to estimate the binding affinity for each pose, with the results ranked to identify the most likely binding mode. jscimedcentral.comrasayanjournal.co.in

The insights gained from such studies are valuable for several reasons. They can help identify potential protein targets for this compound, elucidate the key amino acid residues involved in the binding, and characterize the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, a hypothetical docking study could explore the binding of this compound to the active site of an enzyme or a receptor.

Molecular dynamics (MD) simulations can further refine the findings from docking studies. mdpi.com An MD simulation would model the dynamic behavior of the this compound-protein complex over time, providing a more realistic representation of the interactions in a solvated environment and assessing the stability of the predicted binding pose. mdpi.com

While direct experimental data and published docking research on this compound are limited, the established methodologies of computational chemistry provide a clear path for future investigations into its bioactivity. The application of these in silico techniques would be a critical first step in exploring the potential biological roles of this compound.

Spectroscopic Characterization and Analytical Methodologies for N 2 Cyanoethyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural verification of N-(2-Cyanoethyl)glycine, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the chemical environment of each unique proton and carbon atom within the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups, such as the carboxylic acid, the tertiary amine, and the nitrile group.

In a typical ¹H NMR spectrum, the protons on the methylene (B1212753) group adjacent to the electron-withdrawing nitrile group (N-CH₂-CH₂-CN) would appear at a lower field (higher ppm) than the protons of the other ethyl methylene group. The glycine (B1666218) methylene protons (N-CH₂-COOH) would also show a distinct chemical shift.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the carbonyl (COOH), nitrile (CN), and the three distinct methylene groups (N-CH₂-COOH, N-CH₂-CH₂CN, and N-CH₂-CH₂CN) would each resonate at a characteristic frequency. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for the functional groups present. Actual experimental values may vary based on solvent and other conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-COOH 10-12 (broad s) ~175
N-CH₂-COOH ~3.4 (s) ~55
N-CH₂-CH₂CN ~3.0 (t) ~45
N-CH₂-CH₂-CN ~2.7 (t) ~15

| -C≡N | - | ~118 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.comsdsu.eduemerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the two adjacent methylene groups of the cyanoethyl moiety (N-CH₂-CH₂-CN), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbon atoms to which they are directly attached (¹J coupling). youtube.comsdsu.edu This technique would definitively link the proton signal of each methylene group to its corresponding carbon signal, for example, linking the proton signal at ~3.4 ppm to the carbon signal at ~55 ppm (for N-CH₂-COOH).

Molecules with hindered rotation around single bonds can exist as distinct, interconverting stereoisomers called rotational isomers or rotamers. scholaris.ca In this compound, the bond between the nitrogen and the glycine methylene carbon (N-CH₂COOH) can exhibit restricted rotation.

At room temperature, the rotation may be fast on the NMR timescale, resulting in a single, averaged signal for each proton and carbon. However, at lower temperatures, this rotation can slow sufficiently for the different rotameric forms to be observed as separate sets of signals in the NMR spectrum. beilstein-journals.orgnih.gov

By systematically increasing the temperature, the distinct signals for the rotamers will broaden and eventually merge into a single sharp peak at the coalescence temperature (Tc). scholaris.canih.gov This temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational dynamics. Studies on structurally similar N-(2-aminoethyl)glycine conjugates have utilized this technique to determine rotational barriers of 17.9–18.3 kcal/mol. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. libretexts.org

In mass spectrometry, this compound is first ionized, often forming a molecular ion (M⁺˙). This ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation provides a "fingerprint" that helps identify the compound.

A probable fragmentation pathway for this compound would involve initial cleavages adjacent to the nitrogen atom (alpha-cleavage) and the carbonyl group. Common fragmentations include:

Loss of the carboxyl group (-COOH) as a radical, resulting in a prominent [M-45]⁺ ion.

Cleavage of the C-C bond in the cyanoethyl group , which can lead to various stable fragments. A key fragment observed in the GC-MS data for this compound is a base peak at m/z 42. nih.gov This likely corresponds to an iminium cation, [CH₂=N=CH₂]⁺, formed through cleavage and rearrangement. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. The calculated monoisotopic mass of this compound (C₅H₈N₂O₂) is 128.058577502 Da. nih.govepa.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the separation and detection of this compound in complex mixtures.

GC-MS : For analysis by GC, volatile derivatives of this compound are often required due to the low volatility of the parent amino acid. oup.com Derivatization, for example by esterification of the carboxylic acid, increases volatility, allowing the compound to travel through the GC column. The NIST GC-MS database contains an entry for this compound, indicating established methods for its analysis. nih.gov

LC-MS : LC-MS is well-suited for analyzing polar, non-volatile compounds like amino acids without the need for derivatization. nih.gov Method development often employs hydrophilic interaction chromatography (HILIC) for effective retention and separation of polar analytes. nih.govimtakt.com The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile. Detection by tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity, making it ideal for quantifying low levels of the compound in biological matrices. nih.govresearchgate.net This involves monitoring a specific fragmentation transition (parent ion → daughter ion) unique to the target molecule.

Table 2: Summary of Analytical Methodologies

Technique Purpose Key Considerations
¹H & ¹³C NMR Primary structure confirmation Solvent choice, reference standard
COSY H-H connectivity Resolution, acquisition time
HSQC / HMBC C-H connectivity (1-bond & long-range) Sample concentration, optimization of delays
VT-NMR Rotamer analysis, conformational dynamics Temperature range, solvent choice
HRMS Exact mass, elemental formula confirmation Ionization method, mass accuracy
GC-MS Separation & identification (volatile) Derivatization required, column choice

| LC-MS/MS | Separation & quantification (non-volatile) | HILIC column, mobile phase pH, MRM transitions |

Infrared (IR) and Raman Spectroscopy

The vibrational spectroscopic techniques of Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods for the characterization of this compound. They provide detailed information about the molecular structure, functional groups, and bonding arrangements within the molecule.

The IR and Raman spectra of this compound are characterized by the vibrational modes of its constituent functional groups: the nitrile (-C≡N), the secondary amine (-NH-), the methylene groups (-CH₂-), and the carboxylic acid (-COOH). In its solid state or in neutral aqueous solution, it likely exists as a zwitterion, with a carboxylate (-COO⁻) and a protonated secondary ammonium (B1175870) (-NH₂⁺-) group. The interpretation of the spectra involves assigning the observed absorption bands (in IR) and scattered peaks (in Raman) to specific molecular vibrations.

While a dedicated, fully assigned spectrum for this compound is not widely published, a detailed analysis can be constructed based on well-established group frequencies for its components. researchgate.netwiley.compg.edu.pl The key vibrational modes are expected in the following regions:

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretching vibration is a highly characteristic and typically sharp band. It appears in a relatively clear region of the mid-infrared spectrum, generally between 2260 and 2200 cm⁻¹. wiley.com Its intensity can vary, being strong in the Raman spectrum and of medium intensity in the IR spectrum.

Carboxylic Acid/Carboxylate Group (COOH/COO⁻): The structure of this group is highly dependent on the physical state (solid vs. solution) and pH.

In the non-zwitterionic form, the carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band around 1700-1760 cm⁻¹. The O-H stretch is a very broad band from 2500 to 3300 cm⁻¹. pg.edu.pl

In the zwitterionic form, the carboxylate group (COO⁻) displays a strong asymmetric stretching vibration near 1600-1550 cm⁻¹ and a weaker symmetric stretch near 1400 cm⁻¹. researchgate.net

Amine/Ammonium Group (NH/NH₂⁺):

As a secondary amine, a single N-H stretching band would be expected around 3350-3310 cm⁻¹.

In the zwitterionic ammonium form, the N⁺-H stretching vibrations appear as a broad, complex band between 3100 and 2600 cm⁻¹. N⁺-H bending vibrations are found around 1600-1500 cm⁻¹. researchgate.net

Methylene Groups (CH₂): The molecule contains two distinct types of methylene groups. Their asymmetric and symmetric stretching vibrations are found in the 3000-2800 cm⁻¹ region. researchgate.net Bending (scissoring) vibrations occur around 1465 cm⁻¹, while wagging and twisting modes appear at lower wavenumbers. pg.edu.pl

C-N and C-C Stretching: Vibrations corresponding to the stretching of the carbon-nitrogen and carbon-carbon single bonds are found in the fingerprint region (1300-800 cm⁻¹) and are often coupled with other modes. researchgate.net

Table 1: Predicted Vibrational Mode Assignments for this compound (Zwitterionic Form)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N⁺-H Stretch Ammonium 3100 - 2600 (broad) Medium Weak
C-H Stretch (asymmetric) Methylene ~2960 Medium-Weak Medium
C-H Stretch (symmetric) Methylene ~2870 Medium-Weak Medium
C≡N Stretch Nitrile 2260 - 2200 Medium Strong
C=O Asymmetric Stretch Carboxylate 1600 - 1550 Strong Weak
N⁺-H Bend Ammonium 1600 - 1500 Medium Weak
CH₂ Bend (Scissoring) Methylene ~1465 Medium Medium

Attenuated Total Reflection (ATR)-FTIR spectroscopy is a valuable technique for analyzing this compound, particularly for monitoring chemical processes without extensive sample preparation. Because the technique analyzes the surface of a sample, it is well-suited for:

In-situ Reaction Monitoring: ATR-FTIR can be used to follow the synthesis of this compound in real-time by monitoring the disappearance of reactant peaks and the appearance of the characteristic nitrile and carboxylate bands of the product.

Degradation Studies: The stability of the compound under various conditions (e.g., photocatalysis) can be investigated. Studies on other amino acids have successfully used ATR-FTIR to identify degradation intermediates, such as cyanide and ammonium, on catalyst surfaces. acs.orgunige.ch

Biochemical Analysis: In complex biological matrices, ATR-FTIR combined with multivariate analysis can provide a rapid snapshot of all molecules present, allowing for qualitative and quantitative assessment. vliz.be

Near-Infrared (NIR) Spectroscopy , which measures overtones and combination bands in the ~4000 to 12,500 cm⁻¹ region, is primarily used for bulk quantitative analysis. Its applications for this compound would likely focus on industrial process control, such as determining its concentration in solution or verifying its purity and identity in a quality control setting.

X-ray Crystallography of this compound and its Co-crystals/Derivatives

X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. While the single-crystal X-ray structure of pure this compound has not been reported in publicly accessible databases, significant research has been conducted on its derivatives, particularly metal-organic coordination polymers.

In a notable study, this compound was used as a precursor ligand in the hydrothermal synthesis of energetic coordination polymers. rsc.org Through an in situ [2+3] cycloaddition reaction with sodium azide (B81097), the nitrile group of this compound was converted into a tetrazole ring, forming the novel ligand N-[2-(1H-tetrazol-5-yl)ethyl]glycine (H₂tzeg). The crystal structures of the resulting coordination polymers with Zinc (Zn²⁺), Cadmium (Cd²⁺), and Copper (Cu²⁺) were determined by single-crystal X-ray diffraction. rsc.orgresearchgate.net

The key findings from this crystallographic analysis include:

Coordination Modes: The newly formed tzeg²⁻ ligand demonstrated versatile coordination behavior, binding to the metal centers through the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. rsc.org

Three-Dimensional Networks: In the zinc-based polymer, [Zn(tzeg)]ₙ, the ligand links the metal centers to form a complex, achiral 3D network that features interwoven left- and right-handed helical channels. rsc.org

Two-Dimensional Layers: The cadmium and copper polymers, [Cd(tzeg)(H₂O)]ₙ and [Cu(tzeg)(H₂O)]ₙ, were found to be isostructural, forming 2D layered networks. rsc.org

These studies highlight how the flexible backbone and functional groups of this compound make it a valuable building block for constructing complex, functional supramolecular architectures. The crystallographic data provides precise bond lengths, bond angles, and packing information essential for understanding the properties of these materials.

Chromatographic Separations

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures, biological samples, or commercial products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the analysis of amino acids and their derivatives. Due to the high polarity and potentially poor retention of this compound on standard reversed-phase columns, method development often incorporates specific strategies.

Reversed-Phase Chromatography (RPC): This is the most common mode of separation. To enhance retention and improve peak shape, several approaches can be used:

Pre-Column Derivatization: This is a widely used strategy in amino acid analysis. The secondary amine of this compound can be reacted with a derivatizing agent to attach a larger, hydrophobic, and chromophoric or fluorophoric tag. This increases its retention on C18 or C8 columns and significantly enhances detection sensitivity. Common agents include:

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with both primary and secondary amines to form highly stable, fluorescent derivatives that can be analyzed with high sensitivity by UPLC-UV or UPLC-fluorescence. waters.comnih.govresearchgate.net

ortho-Phthalaldehyde (OPA): A popular reagent that reacts with primary amines in the presence of a thiol. While OPA does not react with secondary amines like this compound directly, modified protocols or alternative reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) would be effective. jascoinc.com

Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid or heptafluorobutyric acid) to the mobile phase can neutralize the charge of the zwitterionic molecule, increasing its retention on a reversed-phase column.

UPLC methods offer significant advantages over traditional HPLC, providing faster analysis times, higher resolution, and increased sensitivity, which is particularly beneficial when analyzing complex samples or trace amounts. nih.gov A typical UPLC method would involve a gradient elution on a sub-2 µm particle column (e.g., BEH C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. waters.comresearchgate.net

This compound is an achiral molecule because it is synthesized from glycine, which does not have a stereocenter. Therefore, the concept of enantiomeric purity does not apply to the compound itself, and it cannot be separated into enantiomers.

However, chiral chromatography would become a critical analytical technique for assessing the enantiomeric purity of chiral derivatives of this compound. Such derivatives could be synthesized by:

Using a chiral amino acid instead of glycine as the starting material (e.g., N-(2-Cyanoethyl)alanine).

Introducing a chiral center into the molecule through a subsequent stereoselective reaction.

For these chiral analogues, chiral HPLC is the method of choice for separating the enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for a broad range of compounds, including amino acid derivatives. phenomenex.comyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The development of such a method would involve screening various CSPs and optimizing the mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) to achieve baseline resolution of the enantiomers. phenomenex.comtcichemicals.com

Biological and Biomedical Research on N 2 Cyanoethyl Glycine and Its Derivatives

Investigation of Biological Activity and Mechanisms

The biological activity of a compound like N-(2-Cyanoethyl)glycine can be predicted to some extent by its structural similarity to glycine (B1666218). Glycine is a fundamental amino acid with diverse roles, acting as a neurotransmitter and a precursor for various essential biomolecules. nih.govamerigoscientific.com Derivatives of glycine are often investigated for their ability to modulate the biological systems in which glycine is active.

The potential for this compound and its derivatives to act as enzyme inhibitors is an area of significant interest. While direct studies on this compound are not prominent, research on other synthetic amino acid derivatives shows that they can be potent inhibitors of various enzymes, such as those involved in digestion and metabolic processes. nih.gov For instance, certain amino acid derivatives have demonstrated inhibitory effects on pancreatic lipase, α-amylase, and α-glucosidase, suggesting their potential as therapeutic agents for metabolic disorders. nih.gov

The presence of a nitrile (cyano) group in this compound is particularly noteworthy. Nitrile-containing compounds are known to interact with cysteine proteases, a class of enzymes crucial in various physiological and pathological processes. These inhibitors often work by forming a reversible covalent bond with the cysteine residue in the enzyme's active site. nih.gov For example, azadipeptide nitriles have been shown to be highly potent inhibitors of human cysteine cathepsins. nih.gov This suggests that this compound could be a candidate for investigation as an inhibitor of cysteine proteases or other enzyme classes where the cyano group can interact with the active site.

Table 1: Examples of Enzyme Inhibition by Amino Acid and Nitrile Derivatives

Compound ClassTarget EnzymeType of InhibitionPotential Therapeutic AreaReference
Synthetic Amino Acid Derivatives (e.g., PPC84, PPC89, PPC101)α-GlucosidaseCompetitiveMetabolic Disorders (e.g., Type 2 Diabetes) nih.gov
Synthetic Amino Acid Derivatives (e.g., PPC80, PPC82)Pancreatic LipaseCompetitive or MixedObesity nih.gov
Azadipeptide NitrilesHuman Cysteine Cathepsins (K, S, B, L)Covalent-Reversible(Not Specified) nih.gov

As a derivative of glycine, this compound may interact with receptors that are modulated by glycine. Glycine itself is a major neurotransmitter with a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, where it activates ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels. mdpi.com The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire. Furthermore, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission. mdpi.com

Derivatives of glycine are often synthesized to explore their potential as selective agonists, antagonists, or modulators of these receptors. Such compounds are valuable tools for studying the physiological roles of these receptors and may have therapeutic potential for conditions involving imbalances in neurotransmission, such as chronic pain, epilepsy, and certain psychiatric disorders. mdpi.com The specific structure of this compound, with its cyanoethyl group, could influence its binding affinity and efficacy at these receptors compared to glycine.

The way a molecule is absorbed, distributed, metabolized, and excreted (ADME) is critical to its potential as a therapeutic agent. For this compound, understanding its cellular uptake and metabolic fate is essential. Studies on the parent molecule, glycine, show that its transport into the brain is a complex process, likely involving transport across the blood-CSF barrier. nih.gov

Research on a structurally similar compound, N-(2-aminoethyl)glycine, has provided insights into the gastrointestinal absorption of glycine derivatives. This study found that while substituting the amino or carboxyl groups of N-(2-aminoethyl)glycine decreased absorption, oligomers of the compound were more rapidly absorbed. nih.gov This suggests that modifications to the glycine backbone can significantly impact its pharmacokinetic properties. The metabolism of this compound would likely involve the enzymes that process other amino acids and nitriles. The development of high-throughput metabolomics now allows for the detailed investigation of how thousands of compounds alter the metabolic processes within cells, a technique that could be applied to this compound. technologynetworks.comlabmanager.com

Pharmacological Potential of this compound Derivatives

Based on the well-documented pharmacological effects of glycine, its derivatives, including this compound, are promising candidates for further research into their therapeutic potential.

Glycine has been shown to have neuroprotective effects in various models of neurological damage, particularly in the context of ischemic stroke. nih.govresearchgate.netscite.ai Its neuroprotective mechanisms are thought to be multifactorial, involving the modulation of NMDA receptors to reduce excitotoxicity and potentially other cytoprotective actions. nih.govnih.gov Clinical studies have suggested that glycine administration following an ischemic stroke can lead to improved clinical outcomes and a reduction in markers of neuronal damage. nih.govresearchgate.netscite.ai

Given these findings, derivatives of glycine are of great interest in the search for new neuroprotective agents. For example, a conjugate of hydroxybenzoic acid with glycine demonstrated a neuroprotective effect in a rat model of ischemic stroke, comparable to the reference drug citicoline. eco-vector.com Triterpene glycosides isolated from Glycine max (soybean) have also shown significant neuroprotective activity against glutamate-induced toxicity in neuronal cell cultures. nih.gov This body of research provides a strong rationale for investigating this compound and its derivatives for potential neuroprotective properties.

Table 2: Summary of Neuroprotective Studies on Glycine and its Derivatives

Compound/AgentModel SystemKey FindingsReference
GlycineHuman patients with acute ischemic strokeReduced 30-day mortality, improved clinical and functional outcomes, reduced glutamate (B1630785) levels in CSF. nih.govresearchgate.netscite.ai
Hydroxybenzoic acid-glycine conjugate (C40)Rat model of ischemic strokeReduced neurological deficit, improved motor and cognitive functions. eco-vector.com
Triterpene glycosides from Glycine maxPrimary cultured rat cortical cells (glutamate-induced toxicity)Significantly attenuated neuronal cell death. nih.gov

There is a growing body of evidence supporting the anti-inflammatory and immunomodulatory effects of glycine. nih.govamerigoscientific.comnih.govresearchgate.netresearchgate.net Glycine can act on inflammatory cells like macrophages to suppress the formation of inflammatory cytokines and free radicals. nih.gov The proposed mechanism involves the activation of a glycine-gated chloride channel, which leads to a stabilization of the cell membrane potential and a reduction in the inflammatory response. nih.govresearchgate.net

Glycine has shown protective effects in various models of inflammation, including endotoxemia, sepsis, and arthritis. nih.govnih.gov It has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of anti-inflammatory cytokines like IL-10. nih.gov This makes glycine and its derivatives attractive candidates for the development of new anti-inflammatory therapies. The unique chemical properties of this compound could potentially offer a novel way to modulate these inflammatory pathways.

Antimicrobial Properties

While research into the specific antimicrobial properties of this compound is not extensively documented in publicly available literature, the broader class of glycine derivatives has been a subject of interest in the search for new antimicrobial agents. Various modifications of the basic glycine structure have yielded compounds with activity against different microbes.

For instance, research has shown that certain N-acyl derivatives of amino acids exhibit antimicrobial properties. nih.gov One study identified Glycine, N-(m-anisoyl)-methyl ester , a compound produced by the bacterium Pseudomonas aeruginosa, which demonstrated distinct antibacterial and antitumor capabilities. journalskuwait.org This highlights the potential for N-substituted glycine derivatives to serve as sources of novel antimicrobial compounds. Similarly, methanolic extracts of Glycine max (soybean) have shown dose-dependent antimicrobial effects against both Gram-positive and Gram-negative bacteria, including Listeria monocytogenes and Staphylococcus aureus. mdpi.com

Table 1: Examples of Glycine Derivatives and Related Compounds with Antimicrobial Activity

Compound/Source Type of Activity Target Microbes (Examples) Reference
Glycine, N-(m-anisoyl)-methyl ester Antibacterial Not specified journalskuwait.org
l-α-Ethynyl glycine Antibacterial (Alanine racemase inhibitor) Gram-positive bacteria nih.gov

Potential in Drug Design and Development

The structural simplicity and versatility of glycine make it and its derivatives attractive scaffolds in drug design and development. By modifying the core glycine molecule, researchers can create compounds with tailored properties to interact with specific biological targets.

One area of application is in the development of enzyme inhibitors. As an example, derivatives of glycine have been explored as inhibitors for enzymes involved in bacterial cell wall synthesis. nih.gov Another application lies in targeting transporter proteins. For instance, N-acyl amino acids have been developed as selective inhibitors of the glycine transporter 2 (GlyT2), showing promise as analgesics in animal models of chronic pain. nih.gov

Furthermore, amino acids are increasingly used as "co-formers" in the development of pharmaceutical co-crystals. mdpi.com This strategy can improve the solubility and stability of active pharmaceutical ingredients (APIs). Because amino acids contain both hydrogen bond donors and acceptors, they can effectively form stable crystal structures with various APIs. mdpi.com While this compound itself is commercially available as a glycine derivative for research, its specific applications in drug development programs are not yet widely reported in scientific literature. medchemexpress.com Its potential likely resides in its use as a chemical intermediate or building block for more complex therapeutic agents.

Role in Peptide and Protein Modification

A significant area of research involving a structural analog of this compound is in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic mimics of DNA and RNA, where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain composed of repeating N-(2-aminoethyl)glycine (AEG) units. wikipedia.orgpnas.orgresearchgate.net AEG, which differs from this compound by having an amino group (-NH2) instead of a cyano group (-CN), forms the backbone to which nucleobases are attached. wikipedia.orgpnas.org

The resulting PNA molecules exhibit remarkable properties:

High Binding Affinity: Due to the neutral polyamide backbone, PNAs lack the electrostatic repulsion found in DNA and RNA, leading to stronger and more stable binding to complementary nucleic acid strands. wikipedia.orgnih.gov

Enzymatic Resistance: PNAs are not recognized by nucleases or proteases, making them highly resistant to enzymatic degradation. wikipedia.orgnih.govnih.gov

Specificity: PNA/DNA base mismatches are more destabilizing than in DNA/DNA duplexes, leading to higher sequence specificity. wikipedia.org

These characteristics make PNAs valuable tools in molecular biology and potential therapeutic agents for antisense and antigene applications. wikipedia.orgnih.govnih.gov The synthesis of PNA monomers often involves derivatives of AEG, such as N-[2-(Fmoc)aminoethyl]glycine esters, which facilitate the solid-phase synthesis of PNA oligomers. researchgate.net

Beyond PNAs, other glycine derivatives are used in peptide modification. For example, N-2-[thioethyl]glycine has been employed to develop a one-pot method for the cyclization and cleavage of peptides, a technique useful in synthesizing cyclic peptides like the sunflower trypsin inhibitor SFTI-1 and rhesus Θ-defensin RTD-1. nih.govresearchgate.net Researchers have also developed methods for the site-selective modification of peptides that have a glycine at the N-terminus. ccspublishing.org.cnmiragenews.com

Table 2: Properties of Peptide Nucleic Acids (PNAs) with an N-(2-aminoethyl)glycine Backbone

Property Description Consequence/Application Reference
Backbone Structure Repeating N-(2-aminoethyl)glycine units linked by peptide bonds. Neutral backbone, structural mimic of sugar-phosphate backbone. wikipedia.orgresearchgate.net
Binding Affinity Forms highly stable duplexes with DNA and RNA. Stronger binding than DNA/DNA duplexes due to lack of charge repulsion. Useful for probes and diagnostics. wikipedia.orgnih.gov
Enzymatic Stability Resistant to degradation by nucleases and proteases. Increased biostability, making them suitable for in vivo therapeutic applications. nih.govnih.gov

| Sequence Specificity | Superior discrimination against single-base mismatches. | High specificity for gene targeting applications. | wikipedia.org |

Metabolic Pathways and Biosynthesis Connections of Glycine and its Derivatives

Glycine is a non-essential amino acid with extensive and complex metabolic pathways that are central to numerous biological processes. The human body can synthesize glycine de novo and also obtains it from dietary sources. nih.govnih.gov

Biosynthesis of Glycine: Glycine is synthesized in the body, primarily in the liver and kidneys, through several key pathways:

From Serine: The major pathway for glycine synthesis is the reversible conversion of serine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.govslideshare.net

From Choline (B1196258): Glycine can be produced from choline through a series of enzymatic steps involving the intermediate metabolites betaine, dimethylglycine, and sarcosine. nih.govcreative-proteomics.com

From Threonine: Threonine can be catabolized to produce glycine. nih.govslideshare.net

From Glyoxylate: In the liver, the enzyme alanine:glyoxylate aminotransferase (AGXT) can produce glycine from glyoxylate. nih.gov

Catabolism of Glycine: The primary route for glycine degradation in animals is the mitochondrial glycine cleavage system (GCS) . nih.govcreative-proteomics.com This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. creative-proteomics.com

Metabolic Roles of Glycine: Glycine is not only a building block for proteins but also serves as a crucial precursor for the synthesis of many essential biomolecules. nih.govnih.govuomustansiriyah.edu.iq

Table 3: Key Biomolecules Synthesized from Glycine | Product | Function | Reference | | :--- | :--- | :--- | | Proteins | Essential for structure, function, and regulation of body tissues and organs. | nih.gov | | Glutathione | A major endogenous antioxidant, protecting cells from oxidative damage. nih.govuomustansiriyah.edu.iq | | Heme/Porphyrins | A key component of hemoglobin and cytochromes, essential for oxygen transport and cellular respiration. | nih.govslideshare.netuomustansiriyah.edu.iq | | Purines (Adenine, Guanine) | Fundamental components of DNA and RNA. | slideshare.netuomustansiriyah.edu.iq | | Creatine | Plays a vital role in energy storage and supply in muscle and brain tissue. nih.govslideshare.netuomustansiriyah.edu.iq | | Bile Salts | Glycine is conjugated to bile acids (e.g., forming glycocholic acid) to aid in the digestion and absorption of fats. | nih.govuomustansiriyah.edu.iq |

While these pathways are well-established for glycine and many of its direct derivatives, the specific biosynthetic or metabolic pathways for this compound within biological systems are not detailed in the current scientific literature. It is primarily known as a synthetic compound used in chemical research.

Advanced Research Directions and Future Perspectives for N 2 Cyanoethyl Glycine

Integration with Nanotechnology and Materials Science

The integration of N-(2-Cyanoethyl)glycine and its derivatives into nanotechnology and materials science is a rapidly advancing frontier. Its bifunctional nature allows it to act as a versatile building block for the synthesis of novel polymers and for the surface modification of nanomaterials, creating functional materials with tailored properties.

One significant application lies in the development of "smart" polymers. For instance, the derivative poly(N-(2-carboxyethyl) glycine), which can be obtained from this compound, is a pH-responsive polyelectrolyte. lsu.edu This polymer can change its hydrodynamic size in water based on the surrounding pH, making it a candidate for applications in drug delivery systems and sensors. lsu.edu The ability to control polymerization in a defined manner allows for the creation of well-defined polypeptoids with specific molecular weights and narrow molecular weight distributions. lsu.edu

Furthermore, N-substituted glycine (B1666218) derivatives are utilized in the synthesis of peptidomimetic polymers. These polymers mimic the structure of peptides and are used to construct supramolecular assemblies with stimuli-responsive characteristics. The cyanoethyl group provides a key functional handle for chemical modifications, distinguishing it from other glycine derivatives and enhancing its utility as an intermediate in polymer chemistry. smolecule.com

In the realm of nanomaterials, this compound and its conjugates are explored for the surface modification of nanoparticles. mdpi.com Biomimetic coatings using dopamine (B1211576) conjugates of glycine, for example, can alter the surface properties and bioactivity of magnetic nanoparticles. mdpi.com This surface engineering is crucial for improving the stability and biocompatibility of nanoparticles in biological fluids, a key requirement for their use in biomedical applications. nih.gov The ability to functionalize nanoparticle surfaces with such organic layers can influence their interaction with cells and tissues. mdpi.comresearchgate.net

Application AreaSpecific Use of this compound or DerivativeResulting Property/Function
Smart Polymers Synthesis of poly(N-(2-carboxyethyl) glycine)pH-responsive behavior, controlled hydrodynamic size lsu.edu
Peptidomimetics Monomeric unit for peptidomimetic polymer synthesisCreation of stimuli-responsive supramolecular assemblies
Nanoparticle Functionalization Surface modification of magnetic nanoparticlesEnhanced stability, tailored bioactivity, improved biocompatibility mdpi.comnih.gov

Development of Novel Analytical Tools and Sensors

The distinct chemical features of this compound make it a promising candidate for the development of advanced analytical tools and biosensors. Its ability to participate in specific binding events and to be incorporated into larger molecular architectures is key to this potential.

A significant area of exploration is its use in the synthesis of Peptide Nucleic Acids (PNAs). PNA is a synthetic DNA analog with a backbone composed of repeating N-(2-aminoethyl)glycine units, a structure closely related to this compound. mdpi.com PNAs are used as probes in biosensors due to their strong and specific hybridization with DNA and RNA. mdpi.com The uncharged nature of the PNA backbone leads to more stable binding compared to natural nucleic acids. mdpi.com this compound can serve as a precursor or modifying agent in the synthesis of these PNA strands, potentially influencing their binding affinity and specificity.

Moreover, derivatives of this compound can be used to functionalize surfaces in biosensors. For example, N-substituted pyrrole (B145914) derivatives, which can be synthesized from precursors like 1-(2-cyanoethyl)pyrrole, are used to create polymer films for the covalent immobilization of enzymes. researchgate.net This technique has been successfully applied in the fabrication of urea (B33335) biosensors, where the enzyme urease is attached to a copolymer film, retaining its bioactivity. researchgate.net The nitrile group of this compound offers a versatile point of attachment for such modifications. The development of ferrocene (B1249389) derivatives for use in glutamate (B1630785) biosensors also highlights the potential for related structures in creating second-generation biosensors with high sensitivity. nih.gov

Sensor ComponentRole of this compound or DerivativePrinciple of Detection
PNA Probes Precursor for N-(2-aminoethyl)glycine backboneLabel-free optical detection of DNA/RNA hybridization mdpi.com
Enzyme Immobilization Functionalization of polymer films for covalent enzyme attachmentPotentiometric or amperometric measurement of enzymatic reaction products researchgate.netnih.gov
Redox Mediators Synthesis of novel ferrocene derivativesElectrochemical detection of biomarker concentrations nih.gov

Exploration of Bio-conjugation Strategies

Bio-conjugation, the process of linking biomolecules to other molecules, is a critical technology in medicine and biotechnology. semanticscholar.org this compound's structure, containing both a carboxyl and a nitrile group, offers potential as a versatile linker in creating stable and functional bioconjugates. smolecule.com

The development of antibody-drug conjugates (ADCs) is a major focus of bioconjugation research. semanticscholar.orgbeilstein-journals.org These therapeutics combine the targeting ability of an antibody with the cell-killing power of a cytotoxic drug. beilstein-journals.org The linker molecule that connects these two parts is crucial for the stability and efficacy of the ADC. semanticscholar.org While current methods often target lysine (B10760008) or cysteine residues on antibodies, there is a continuous search for new linker chemistries that offer greater control and stability. The functional groups on this compound could be exploited to develop novel, site-selective conjugation strategies.

One approach involves using this compound as a building block in the solid-phase synthesis of complex molecules like PNA-adducts. In one study, composite molecules containing both a 2',5'-oligoadenylate (2-5A) activator of RNase L and a PNA domain were synthesized to regulate gene expression. The PNA portion, built upon a glycine-based backbone, demonstrates the utility of such structures in creating chimeric biomolecules.

Furthermore, related chemistries, such as the reaction of (2-cyanamidophenyl)boronic acids with N-terminal cysteine residues on peptides, showcase how cyano-containing groups can be used for direct and stable bioconjugation. nih.gov This suggests that the cyanoethyl group of this compound could be chemically transformed to create a reactive handle for bio-orthogonal ligation, a type of reaction that can occur in a biological environment without interfering with native biochemical processes.

Bioconjugation ApplicationPotential Role of this compoundKey Advantage
Antibody-Drug Conjugates (ADCs) As a novel linker molecule or part of a linker systemPotential for improved stability and site-selective conjugation semanticscholar.orgbeilstein-journals.org
PNA-Based Therapeutics Building block for solid-phase synthesis of PNA adductsEnables creation of chimeric molecules for gene regulation
Peptide Modification Precursor for developing bio-orthogonal reaction handlesAllows for precise and stable modification of peptides and proteins nih.gov

Sustainable Synthesis and Industrial Scale-up Considerations

As the potential applications of this compound expand, the development of sustainable and economically viable synthesis routes becomes paramount. Green chemistry principles—which focus on waste prevention, atom economy, and energy efficiency—provide a framework for optimizing its production. mlsu.ac.insnu.ac.kr

The conventional synthesis of glycine derivatives often involves multi-step processes that may use hazardous reagents and generate significant waste. chemrxiv.orgresearchgate.net For example, the industrial production of glycine itself can be energy-intensive and environmentally challenging. chemrxiv.org A key research direction is the development of greener synthetic methods for this compound. This includes the use of catalytic reagents over stoichiometric ones, employing safer solvents, and designing processes that operate at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in

One promising approach is the "green synthesis" of N-substituted glycine derivatives by reacting an alkyl amine with chloroacetic acid in an aqueous solution, which avoids harsh organic solvents. nih.gov Adapting such one-pot or tandem reaction strategies could significantly improve the environmental footprint of this compound production. For instance, the electrochemical synthesis of glycine from oxalic acid and nitrate (B79036) demonstrates a novel, energy-efficient pathway that could be explored for its derivatives. chemrxiv.org

For industrial scale-up, process intensification is a key consideration. This involves developing compact and efficient manufacturing processes, potentially by coupling reaction and separation steps. fraunhofer.de The use of continuous flow reactors, for example, can offer better control over reaction conditions, leading to higher yields and purity compared to traditional batch processes. smolecule.com Developing and validating kinetic and thermodynamic models will be crucial for successfully scaling these processes from the laboratory to an industrial production scale. fraunhofer.de

ConsiderationGreen Chemistry PrinciplePotential Implementation for this compound
Waste Reduction Prevention & Atom EconomyDeveloping one-pot or tandem reaction pathways to maximize incorporation of starting materials into the final product. mlsu.ac.insnu.ac.kr
Energy Efficiency Design for Energy EfficiencyUtilizing catalytic processes and designing syntheses that run at ambient temperature and pressure. mlsu.ac.in
Safer Chemistry Less Hazardous Chemical SynthesisReplacing hazardous reagents and solvents with greener alternatives, such as aqueous reaction media. mlsu.ac.innih.gov
Industrial Viability Process Intensification & Scale-upEmploying continuous flow reactors and developing validated process models for efficient large-scale production. smolecule.comfraunhofer.de

Interdisciplinary Research Collaborations

The diverse and expanding applications of this compound necessitate a highly interdisciplinary research approach. Progress in this field will depend on synergistic collaborations between experts from various scientific disciplines. Cultural barriers between different research fields, such as the sciences and arts, have been noted as potential hindrances to such collaboration, highlighting the need for proactive measures to foster communication and networking. researchgate.net

Chemistry and Materials Science: Organic chemists are needed to devise novel, efficient, and sustainable synthesis routes. smolecule.comnih.gov In parallel, materials scientists and polymer chemists can explore the incorporation of this compound into new polymers and nanomaterials, investigating their structural and functional properties. lsu.edukeaipublishing.com

Analytical Chemistry and Engineering: Analytical chemists are crucial for developing and validating new sensor technologies that utilize this compound. researchgate.net Chemical engineers will play a vital role in designing and optimizing the industrial-scale production processes, ensuring that laboratory innovations can be translated into commercially viable products. fraunhofer.de

Fostering these collaborations through joint research projects, shared facilities, and interdisciplinary conferences will be key to unlocking the full potential of this compound and accelerating the development of next-generation technologies.

Q & A

Q. What computational models predict the compound’s behavior in enzyme-binding pockets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with target enzymes (e.g., glycine transporters).
  • Docking Studies (AutoDock Vina) : Assess binding affinity (ΔG) of the cyanoethyl group vs. native substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.